molecular formula C9H7Br2N B8093877 3-Bromoquinoline;hydrobromide

3-Bromoquinoline;hydrobromide

Cat. No.: B8093877
M. Wt: 288.97 g/mol
InChI Key: UEGUWTVXKKTSRE-UHFFFAOYSA-N
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Description

3-Bromoquinoline;hydrobromide: is a chemical compound with the molecular formula C9H6BrN . It is a derivative of quinoline, where a bromine atom is substituted at the third position of the quinoline ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline;hydrobromide typically involves the bromination of quinoline. One common method is the reaction of quinoline with bromine in the presence of a solvent, such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar bromination process. The reaction mixture is then subjected to recrystallization using a mixed solvent of water and alcohol to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: It can be reduced to form 3-aminoquinoline.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include 3-alkylquinolines and 3-arylquinolines.

    Oxidation: Products include quinoline-3-carboxylic acid and other oxidized derivatives.

    Reduction: Products include 3-aminoquinoline.

Scientific Research Applications

Chemistry: 3-Bromoquinoline;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of functionalized quinolines through bromine-magnesium exchange reactions .

Biology and Medicine: In biological and medicinal research, this compound is used to study the structure-activity relationships of quinoline derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromoquinoline;hydrobromide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in rapidly dividing cells .

Comparison with Similar Compounds

  • 2-Bromoquinoline
  • 4-Bromoquinoline
  • 5-Bromoquinoline
  • 6-Bromoquinoline
  • 7-Bromoquinoline
  • 8-Bromoquinoline

Comparison: 3-Bromoquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other bromoquinoline derivatives, it offers a different set of properties that can be exploited in various chemical and pharmaceutical applications .

Properties

IUPAC Name

3-bromoquinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.BrH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUWTVXKKTSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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